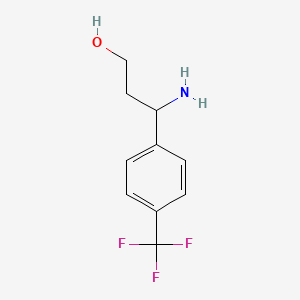
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol” is a chemical compound with the molecular formula C10H12F3NO . It is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a propan-1-ol group with an amino (-NH2) substituent .Applications De Recherche Scientifique
Enzymatic Synthesis
- Lipase-Catalyzed Synthesis: A study explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, including those similar to 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol, using Candida antarctica lipase A (CAL-A). This process is significant for synthesizing valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Polyamine Synthesis
- Formation of Circular Polyamines: Another research demonstrated synthesizing circular polyamines from amino alcohols, including structures akin to 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol. These polyamines have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Antimicrobial Agent Synthesis
- Development of Antimicrobial Agents: The compound 3-amino-2-(4-bromo phenyl) propan-1-ol, closely related to the compound of interest, was synthesized as a precursor for potential antimicrobial agents (Doraswamy & Ramana, 2013).
Spectroelectrochemical Properties
- Investigation in Phthalocyanines: The spectroelectrochemical properties of phthalocyanines with substituents related to 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol were studied, contributing to electrochemical technologies (Kamiloğlu et al., 2018).
Pharmacological Activity
- Pharmacological Activity of Related Compounds: Research on compounds such as 3-tertiary amino-1-aryloxy-propan-2-ols, which include structures similar to the compound , explored their pharmacological activities, highlighting their potential in developing new drugs (Gupta et al., 1978).
Dendrimer Synthesis
- Poly(Ether Imine) Dendrimers: A study described the synthesis of poly(ether imine) dendrimers using 3-amino-propan-1-ol as the core, indicating its role in constructing dendritic structures for biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).
Enantioselective Synthesis
- Chiral Amino Alcohol-Based Ligand: The development of chiral amino alcohol-based ligands from compounds structurally similar to 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol for asymmetric synthesis is significant in pharmaceutical manufacturing (Jiang & Si, 2004).
Fluorescent Marker Development
- Fluorescent Biomarkers: The synthesis of amphiphilic triazoanilines from amino alcohols like 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol has been explored for developing fluorescent biomarkers, useful in biodiesel quality control (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKKRINVDNIFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661561 | |
| Record name | 3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol | |
CAS RN |
787615-24-1 | |
| Record name | γ-Amino-4-(trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787615-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/structure/B3029714.png)

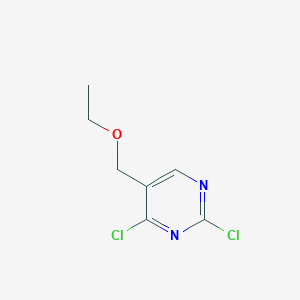
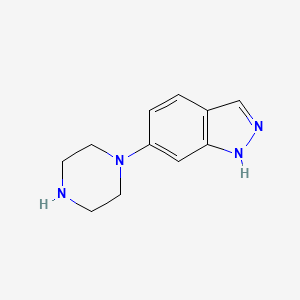
![[(1S,2S,5R,8S,9S,10S,11R,15S)-9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B3029721.png)
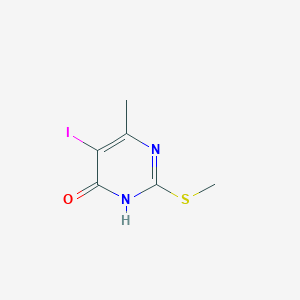


![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]](/img/structure/B3029730.png)
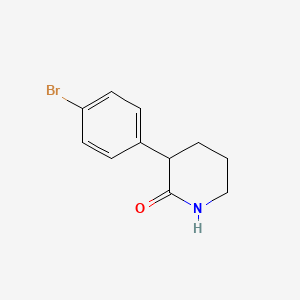
![5'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029734.png)
![5,7-Dibromobenzo[d]thiazol-4-amine](/img/structure/B3029735.png)